1-(3-chlorophenyl)-3-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea
Description
This compound is a urea derivative featuring a 3-chlorophenyl group linked via a urea bridge to a phenyl ring substituted with a 1H-1,2,4-triazole moiety. The triazole is further functionalized with a 4,6-dimethylpyrimidin-2-yl amino group. The chlorine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence electronic interactions, while the dimethylpyrimidine group could improve binding specificity through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN8O/c1-12-10-13(2)24-19(23-12)28-20-27-18(29-30-20)14-6-8-16(9-7-14)25-21(31)26-17-5-3-4-15(22)11-17/h3-11H,1-2H3,(H2,25,26,31)(H2,23,24,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRUFCPSZZZTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives:
*Calculated based on molecular formulas from cited sources.
Key Structural and Functional Insights:
Triazole vs.
Substituent Effects : The dimethylpyrimidine group in the target compound likely improves binding specificity compared to the methoxy-pyrimidine in , as methyl groups reduce polarity while maintaining π-stacking capacity.
Chlorine Positioning : The 3-chlorophenyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets than para-substituted analogs (e.g., 4-chlorophenyl derivatives in unrelated compounds from ).
Research Findings and Limitations
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